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molecular formula C8H5NO3 B1287118 Benzo[d]oxazole-4-carboxylic acid CAS No. 208772-23-0

Benzo[d]oxazole-4-carboxylic acid

Cat. No. B1287118
M. Wt: 163.13 g/mol
InChI Key: KRCCCWVXRVDONW-UHFFFAOYSA-N
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Patent
US07553846B2

Procedure details

A mixture of 2-amino-3-hydroxybenzoic acid hydrobromide (300 mg, 1.28 mmol), triethyl orthoformate (0.85 mL, 5.1 mmol), pyridinium p-toluenesulfonate (64 mg, 0.26 mmol) and xylenes (15 mL) was refluxed for 4 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to afford the benzoxazole-4-carboxylic acid (210 mg, quantitative) as a light yellow solid: 1H NMR (300 MHz, DMSO-d6) δ 13.12 (s, 1H), 8.86 (s, 1H), 8.03 (dd, J=8.1, 0.9 Hz, 1H), 7.92 (dd, J=8.1, 0.9 Hz, 1H), 7.54 (t, J=8.1 Hz, 1H); MS (ESI+) m/z 164 (M+H).
Name
2-amino-3-hydroxybenzoic acid hydrobromide
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH:13](OCC)(OCC)OCC.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>>[O:12]1[C:11]2=[CH:10][CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[C:3]2[N:2]=[CH:13]1 |f:0.1,3.4|

Inputs

Step One
Name
2-amino-3-hydroxybenzoic acid hydrobromide
Quantity
300 mg
Type
reactant
Smiles
Br.NC1=C(C(=O)O)C=CC=C1O
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
64 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
xylenes
Quantity
15 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=2C1=CC=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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